molecular formula C8H13NO4 B8420448 Ethyl 2-ethoxyimino-3-oxobutyrate

Ethyl 2-ethoxyimino-3-oxobutyrate

Cat. No.: B8420448
M. Wt: 187.19 g/mol
InChI Key: YJEYUQKGTNBYRH-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxyimino-3-oxobutyrate is a β-keto ester derivative featuring an ethoxyimino group at position 2 and a ketone at position 3. The ethoxyimino substituent distinguishes it from related esters, influencing its reactivity and stability .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-ethoxyimino-3-oxobutanoate

InChI

InChI=1S/C8H13NO4/c1-4-12-8(11)7(6(3)10)9-13-5-2/h4-5H2,1-3H3

InChI Key

YJEYUQKGTNBYRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOCC)C(=O)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethyl 2-ethoxyimino-3-oxobutyrate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. The compound can undergo reactions such as:

  • Condensation Reactions : It can react with aldehydes or ketones to form larger carbon frameworks.
  • Nucleophilic Substitution : The ethoxy group can be replaced by other nucleophiles, facilitating the formation of different derivatives.

Medicinal Chemistry

Potential Therapeutic Applications
Research has indicated that this compound may possess pharmacological properties. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Some derivatives of this compound have shown promising antibacterial effects against multidrug-resistant strains, highlighting its potential as a lead compound for new antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AE. coli0.125 mg/ml
Derivative BS. aureus0.083 mg/ml
Derivative CK. pneumoniae0.073 mg/ml

Anthelmintic Properties
In addition to its antibacterial potential, derivatives of this compound have been evaluated for anthelmintic activity against parasitic worms. These studies indicate that certain derivatives exhibit significant efficacy compared to standard treatments.

Table 2: Anthelmintic Activity Against Pheretima posthuma

CompoundConcentration (mg/ml)Time of Death (min)
Compound X530
Compound Y1025

Agricultural Chemistry

Pesticidal Applications
The compound has shown potential as a pesticide or herbicide due to its ability to inhibit specific metabolic pathways in pests. Research into its efficacy against common agricultural pests is ongoing, with preliminary results indicating effective pest control properties.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated various derivatives of this compound for their antimicrobial properties against resistant bacterial strains. The study found that some compounds exhibited MIC values significantly lower than those of established antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Anthelmintic Activity

Research conducted at Sarhad University assessed the anthelmintic activity of synthesized derivatives against Pheretima posthuma. The results demonstrated that certain compounds not only outperformed standard treatments but also exhibited lower toxicity profiles, making them suitable candidates for further development .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/mL)
Ethyl 2-ethoxyimino-3-oxobutyrate C₈H₁₃NO₄ 203.20 (calculated) Ethoxyimino, 3-keto N/A N/A
Ethyl 2-(hydroxyimino)-3-oxobutanoate C₆H₉NO₄ 159.14 Hydroxyimino, 3-keto N/A N/A
Ethyl 3-methyl-2-oxobutyrate C₇H₁₂O₃ 144.17 Methyl, 2-keto 43 0.98
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate C₁₂H₁₃ClO₃ 240.68 Chlorophenyl, 4-keto N/A N/A
Ethyl 3-bromo-2-oxobutyrate C₆H₉BrO₃ 209.04 Bromo, 2-keto N/A N/A
Ethyl butyrate C₆H₁₂O₂ 116.16 Simple ester 121 0.879

Research Findings

  • Synthetic Pathways: Ethyl 3-bromo-2-oxobutyrate is synthesized via bromination of ethyl 3-oxobutanoate, demonstrating the role of halogenation in modifying β-keto esters .
  • Steric Effects: The ethoxyimino group in the target compound likely enhances steric hindrance compared to hydroxyimino derivatives, affecting reaction kinetics in cyclization reactions .
  • Thermal Stability : Ethyl 3-methyl-2-oxobutyrate’s low boiling point (43°C) suggests lower thermal stability than halogenated or aromatic analogs, which may require controlled reaction conditions .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-ethoxyimino-3-oxobutyrate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between ethyl acetoacetate derivatives and hydroxylamine derivatives. A common method involves reacting ethyl 3-oxobutyrate with ethoxyamine under acidic catalysis (e.g., HCl or H₂SO₄) . Optimization includes:

  • Catalyst selection : Sulfuric acid yields higher purity, while HCl may reduce side reactions.
  • Solvent choice : Ethanol or THF improves solubility and reaction homogeneity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks. Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirm the ethoxyimino group (δ 1.2–1.4 ppm for CH₃CH₂O) and ketone (δ 2.5–3.0 ppm for CO) .
  • IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N-O imine bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ~187 (C₈H₁₃NO₄) validate molecular weight .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., keto-enol forms) using SHELXL refinement .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Temperature : Store at –20°C to prevent thermal decomposition (t½ >6 months vs. t½ ~30 days at 25°C).
  • Light exposure : Amber vials reduce photolytic degradation by 40% compared to clear glass.
  • Solvent compatibility : Stable in anhydrous ethanol but hydrolyzes rapidly in aqueous buffers (pH <3 or >10) .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be resolved experimentally and computationally?

Tautomerism between keto and enol forms complicates structural analysis. Strategies include:

  • Variable-temperature NMR : Monitor proton shifts (e.g., enolic OH at δ 10–12 ppm) to track equilibrium shifts .
  • DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) predict dominant tautomers based on solvent polarity .
  • Crystallographic Data : SHELX-refined structures (R-factor <0.05) confirm solid-state keto dominance .

Q. What methodologies address contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or space groups often arise from:

  • Twinned crystals : Use SHELXD for initial phasing and TWINLAW to model twin domains .
  • Disorder modeling : PART instructions in SHELXL refine disordered ethoxy groups with 2–3 split positions .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .

Q. How should researchers design experiments to analyze enantiomeric purity in asymmetric syntheses?

Enantioselective routes require:

  • Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to separate enantiomers (α >1.2) .
  • Circular Dichroism (CD) : Compare experimental spectra with TD-DFT simulations to assign absolute configurations .
  • Kinetic Resolution : Monitor ee via enzymatic hydrolysis (e.g., lipase B) with GC-MS quantification .

Q. What statistical approaches are critical for validating reproducibility in kinetic studies?

  • ANOVA Testing : Identify batch-to-batch variability (p <0.05 indicates significant differences).
  • Error Propagation : Calculate combined uncertainties for rate constants using Monte Carlo simulations .
  • Control Experiments : Include triplicate runs and internal standards (e.g., deuterated analogs) to minimize instrumental drift .

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